Acetaminophen glucuronide-d3
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Overview
Description
Acetaminophen glucuronide-d3 is a deuterium-labeled derivative of acetaminophen glucuronide. It is primarily used as an internal standard in various analytical methods, particularly in mass spectrometry, to quantify acetaminophen and its metabolites in biological samples. The compound is valuable in pharmacokinetic studies and drug metabolism research due to its stability and similarity to the parent compound, acetaminophen glucuronide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen glucuronide-d3 involves the glucuronidation of acetaminophen in the presence of deuterium-labeled glucuronic acid. The reaction typically occurs under mild acidic conditions, using catalysts such as UDP-glucuronosyltransferase enzymes. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product’s quality and consistency. The production is carried out in controlled environments to maintain the integrity of the deuterium label.
Chemical Reactions Analysis
Types of Reactions
Acetaminophen glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the compound back to acetaminophen.
Substitution: Nucleophilic substitution reactions can occur at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with the glucuronide moiety.
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Acetaminophen.
Substitution: Various substituted glucuronides.
Scientific Research Applications
Acetaminophen glucuronide-d3 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of acetaminophen and its metabolites.
Biology: In studies of drug metabolism and pharmacokinetics.
Medicine: To understand the metabolic pathways and potential toxicities of acetaminophen.
Industry: In quality control and validation of analytical methods for acetaminophen-containing products.
Mechanism of Action
Acetaminophen glucuronide-d3 exerts its effects by mimicking the behavior of acetaminophen glucuronide in biological systems. It is metabolized in the liver by UDP-glucuronosyltransferase enzymes, forming a conjugate that is excreted in the urine. The deuterium label allows for precise tracking and quantification in analytical studies, providing insights into the metabolic pathways and kinetics of acetaminophen.
Comparison with Similar Compounds
Similar Compounds
Acetaminophen sulfate: Another major metabolite of acetaminophen, formed by sulfation.
Acetaminophen cysteine: Formed by conjugation with cysteine.
Acetaminophen mercapturate: Formed by conjugation with glutathione and subsequent metabolism.
Uniqueness
Acetaminophen glucuronide-d3 is unique due to its deuterium label, which provides enhanced stability and allows for precise quantification in analytical methods. Unlike other metabolites, it serves as an internal standard, making it invaluable in pharmacokinetic and drug metabolism studies.
Properties
Molecular Formula |
C15H18O8 |
---|---|
Molecular Weight |
329.32 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3,3,3-trideuterio-2-oxopropyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H18O8/c1-7(16)6-8-2-4-9(5-3-8)22-15-12(19)10(17)11(18)13(23-15)14(20)21/h2-5,10-13,15,17-19H,6H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3 |
InChI Key |
KZOJQBGRNJQOMJ-ASEKTBJKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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